Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.5]octane core substituted with three methyl groups at positions 2, 4, and 6, along with a methyl ester moiety at position 2. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol . The compound’s spiro architecture introduces steric constraints and unique electronic properties, making it relevant for studies in organic synthesis and materials science.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-6-12(9(2)7-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WGLCNIOAYNSFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1)C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically proceeds via multi-step sequences involving:
- Formation of the spirocyclic oxetane or oxaspiro ring system,
- Introduction of methyl substituents at defined positions,
- Esterification to install the methyl carboxylate functional group.
Common starting materials include substituted cyclopentanones or cyclohexanones, which undergo ring transformation and functional group modifications under controlled conditions.
Epoxide Carbonylation and Spirocyclization
A key method involves regioselective carbonylation of 2,2-disubstituted epoxides under high-pressure carbon monoxide atmosphere in the presence of catalysts, leading to oxaspiro lactones, which can be subsequently esterified to yield the target methyl ester compound.
- The epoxide precursor is dissolved in an appropriate solvent (e.g., dichloromethane or cyclohexane) at concentrations around 0.5 M.
- Meta-chloroperoxybenzoic acid (mCPBA) is used to oxidize alkenes to epoxides at low temperatures (0–22 °C).
- The epoxide is then subjected to carbonylation in a high-pressure reactor (900 psi CO) with a suitable catalyst.
- After reaction completion, the mixture is filtered to remove catalyst residues and purified via column chromatography using hexanes and ethyl ether mixtures as eluents.
- Analytical techniques such as thin-layer chromatography (TLC) with KMnO4 or cerium ammonium molybdate staining confirm product formation.
This method yields the oxaspiro compound as a colorless oil in moderate yields (~20%) and matches literature spectral data (1H NMR, etc.) for structural confirmation.
Multi-step Synthesis via Spirocyclization and Esterification
Another synthetic route involves:
- Starting from cyclopentanone or cyclohexanone derivatives, selective methylation at positions 2,4,6 is achieved by controlled alkylation or Grignard reagent addition.
- The oxaspiro ring is formed by intramolecular cyclization, often facilitated by base or acid catalysis.
- Final esterification is performed by reaction with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to produce the methyl carboxylate.
This method allows for fine-tuning of substituent positions and stereochemistry, critical for biological activity and material properties.
Oxetane Ring Formation via Epoxide Ring Opening and Cyclization
Recent advances in oxetane chemistry provide alternative routes:
- Epoxide ring opening with nucleophiles such as halides or organometallic reagents (e.g., MeMgBr) to form halohydrins or alcohol intermediates.
- Intramolecular cyclization promoted by bases like potassium tert-butoxide to form the oxetane ring.
- Subsequent functionalization introduces methyl groups and ester functionalities.
This approach yields 2-substituted oxetanes in high yields (83–99%) and tolerates various aromatic and alkyl substituents, suggesting applicability to the synthesis of this compound analogs.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxide Carbonylation | 2,2-Disubstituted epoxides | mCPBA, CO (900 psi), catalyst | 0–22 °C, high-pressure reactor | ~20 | Regioselective, requires high pressure |
| Multi-step Spirocyclization | Cyclopentanone derivatives | Acid catalyst, MeOH | Acidic conditions, reflux | Moderate | Allows methylation control |
| Epoxide Ring Opening/Cyclization | Epoxides, halides, MeMgBr | KOtBu, MeMgBr | Room temp to 90 °C | 83–99 | High yield, versatile substituent tolerance |
Research Findings and Analytical Characterization
- The synthesized this compound typically appears as a colorless oil.
- Characterization by 1H NMR confirms the presence of methyl groups and spirocyclic framework consistent with literature.
- Purification commonly involves column chromatography with hexane/ethyl ether gradients.
- TLC visualization uses KMnO4 or cerium ammonium molybdate stains to detect both epoxide and lactone intermediates.
- The compound’s stability and reactivity are influenced by the spirocyclic structure, affecting hydrolysis and substitution kinetics.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Molecular Formula : C₁₂H₂₀O₃ (identical to the target compound)
- Key Difference : Methyl groups at positions 2, 4, and 5 instead of 2, 4, and 6.
- For example, the 2,4,5-isomer may exhibit reduced steric hindrance compared to the 2,4,6-analog, influencing solubility or stability .
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate
- Molecular Formula : C₁₂H₂₀O₃
- Key Difference : An isopropyl group replaces the 2,4,6-trimethyl substitution.
- Properties : The branched isopropyl group increases hydrophobicity and may enhance thermal stability compared to linear methyl substituents. Its molecular weight is 212.28 g/mol , nearly identical to the target compound .
Functional Group Variations
Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate Derivatives
- Example: Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate
- Key Difference : Ethyl ester group instead of methyl.
- Implications : Ethyl esters generally exhibit slower hydrolysis rates and higher lipophilicity than methyl esters, which could influence applications in drug delivery or polymer chemistry .
(R)-1-Oxaspiro[2.5]octane-2-carboxylic Acid
Data Table: Comparative Analysis of Key Compounds
Research Findings and Industrial Relevance
- Synthesis Challenges : The discontinued status of methyl-substituted spiro esters (e.g., 2,4,6-trimethyl and 2-isopropyl derivatives) suggests synthetic complexities, such as low yields or purification difficulties .
- Structural Insights : Computational modeling of these compounds could predict reactivity patterns, such as susceptibility to nucleophilic attack at the ester carbonyl group or steric shielding effects due to methyl/isopropyl groups.
- Potential Applications: Spirocyclic esters are explored as chiral building blocks in asymmetric synthesis or as monomers for specialty polymers. However, the lack of published pharmacological data limits insights into biological activity .
Biological Activity
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559194-34-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 1559194-34-1
The compound features a spirocyclic structure which is notable for its potential to interact with various biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism of action is hypothesized to involve disruption of microbial cell membranes, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated a reduction in pro-inflammatory cytokine production in cell lines treated with the compound.
- Potential Anticancer Activity : Emerging research has explored the potential of this compound in cancer therapy. Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of this compound against various bacterial strains. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests a potential for development into an antimicrobial agent for clinical applications.
Case Study: Anti-inflammatory Mechanism
In a separate study focusing on inflammation, the compound was tested on RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated that treatment with this compound led to a significant decrease in the production of TNF-alpha and IL-6 cytokines compared to untreated controls. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
